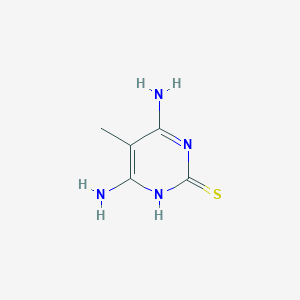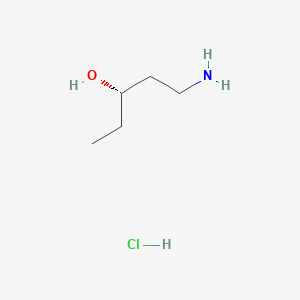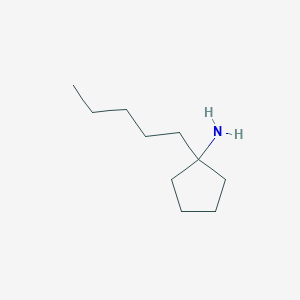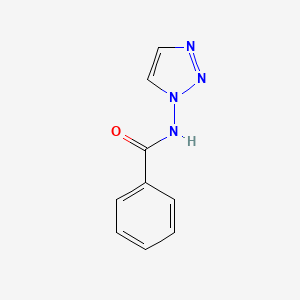
2-Bromo-4,6-difluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HBrF2N2 It is a derivative of pyrimidine, characterized by the presence of bromine and fluorine atoms at the 2, 4, and 6 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluoropyrimidine typically involves halogenation reactions. One common method includes the reaction of 4,6-difluoropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in the presence of a crown ether can facilitate the substitution of the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions to achieve efficient coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions results in the formation of 2,4,6-trifluoropyrimidine .
Scientific Research Applications
2-Bromo-4,6-difluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluoropyrimidine is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the formation of various derivatives that can interact with biological targets. For instance, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
- 5-Bromo-4,6-difluoropyrimidine
- 2,4-Difluoropyrimidine
- 4,6-Difluoropyrimidine
Comparison: Compared to its analogs, 2-Bromo-4,6-difluoropyrimidine is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized molecules .
Properties
Molecular Formula |
C4HBrF2N2 |
|---|---|
Molecular Weight |
194.96 g/mol |
IUPAC Name |
2-bromo-4,6-difluoropyrimidine |
InChI |
InChI=1S/C4HBrF2N2/c5-4-8-2(6)1-3(7)9-4/h1H |
InChI Key |
UCSCKISTDNUOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)


![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)

![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)


![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)

